3-ethyl-1H-imidazo[4,5-b]pyridin-2-one
Description
Properties
IUPAC Name |
3-ethyl-1H-imidazo[4,5-b]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-2-11-7-6(10-8(11)12)4-3-5-9-7/h3-5H,2H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHWGPUYRPSEGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=N2)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of imidazo[4,5-b]pyridine derivatives, including 3-ethyl-1H-imidazo[4,5-b]pyridin-2-one. Research indicates that these compounds exhibit activity against a range of bacterial strains, which positions them as potential candidates for developing new antimicrobial agents.
Case Study: Antibacterial Evaluation
A study evaluated several derivatives of imidazo[4,5-b]pyridine for their antibacterial efficacy against Escherichia coli and Bacillus cereus . The results demonstrated that specific modifications to the imidazo[4,5-b]pyridine framework enhanced their antibacterial potency, with minimum inhibitory concentration (MIC) values indicating significant activity against these pathogens .
Antiviral Properties
This compound has also been investigated for its antiviral properties. Studies have shown that derivatives of this compound can inhibit viral replication, making them potential candidates for treating viral infections.
Case Study: Hepatitis C Virus Inhibition
In a scaffold-hopping exercise aimed at improving selectivity against JAK1 and TYK2 kinases, compounds based on the imidazo[4,5-b]pyridine scaffold were found to exhibit potent inhibitory effects against the hepatitis C virus. The selectivity profile demonstrated that these compounds could serve as lead candidates for further development .
Antitubercular Activity
The compound's derivatives have been studied for their activity against Mycobacterium tuberculosis , the causative agent of tuberculosis. The imidazo[4,5-b]pyridine scaffold has shown promise in inhibiting this pathogen.
Case Study: In Vitro Testing Against Mycobacterium tuberculosis
A series of 1H-imidazo[4,5-b]pyridine derivatives were synthesized and screened for antitubercular activity. Several compounds exhibited low MIC values (ranging from 0.5 to 0.8 μmol/L), indicating strong potential as antitubercular agents .
Kinase Inhibition
This compound derivatives have been explored for their ability to inhibit various kinases, which are crucial targets in cancer therapy.
Case Study: JAK Inhibition
Research has demonstrated that specific analogues of this compound possess selective inhibitory activity against Janus kinases (JAKs). These compounds showed improved selectivity profiles compared to existing therapies, suggesting their potential in treating conditions such as rheumatoid arthritis and certain cancers .
Antioxidant Activity
The antioxidant properties of imidazo[4,5-b]pyridine derivatives are being investigated for their potential health benefits.
Case Study: Radical Scavenging Activity
Studies have utilized assays such as the ferric reducing antioxidant power (FRAP) to evaluate the antioxidant capacity of these compounds. Results indicated that certain derivatives effectively scavenge free radicals, which could contribute to their therapeutic effects in oxidative stress-related diseases .
Data Table: Summary of Biological Activities
| Activity Type | Compound Structure | Target Pathogen/Enzyme | MIC/IC50 Values |
|---|---|---|---|
| Antibacterial | This compound | E. coli/Bacillus cereus | MIC < 0.8 μmol/L |
| Antiviral | Various derivatives | Hepatitis C Virus | IC50 < 1 nM |
| Antitubercular | 1H-imidazo[4,5-b]pyridine derivatives | Mycobacterium tuberculosis | MIC 0.5 - 0.8 μmol/L |
| Kinase Inhibition | JAK inhibitors | JAK1/TYK2 | Selectivity >30× |
| Antioxidant | Various derivatives | Free radicals | FRAP values indicating high activity |
Comparison with Similar Compounds
Substituent Variations at the 3-Position
Key Insights :
- The ethyl group balances lipophilicity and steric bulk, favoring kinase binding pockets .
- Piperidinyl substitution introduces basicity and hydrogen-bonding capacity, improving blood-brain barrier penetration for CNS applications .
- Aryl-O-benzyl groups enhance π-π stacking but require deprotection for pharmacological activity .
Halogen-Substituted Derivatives
Key Insights :
Core Heterocycle Modifications
Key Insights :
Q & A
Q. What are the standard synthetic routes for 3-ethyl-1H-imidazo[4,5-b]pyridin-2-one derivatives, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves alkylation or cyclocondensation strategies. For example:
- Alkylation : Reacting 6-bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-one with ethylating agents (e.g., ethyl chloride) in DMF using K₂CO₃ as a base yields 3-ethyl derivatives. Tetrabutylammonium bromide is often added as a phase-transfer catalyst to enhance reactivity .
- Cyclocondensation : 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile can serve as a precursor for cyclization with aldehydes or ketones under acidic conditions . Optimization : Reaction time (24–48 hours), solvent polarity (DMF or ethanol), and temperature (reflux at 80–100°C) are critical for maximizing yields (typically 70–85%) .
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 24h reflux | 85% | |
| Cyclocondensation | Acetonitrile, H₂SO₄, 12h stirring | 78% |
Q. How is X-ray crystallography applied to resolve structural ambiguities in imidazo[4,5-b]pyridin-2-one derivatives?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is the gold standard. Key steps include:
- Hydrogen bonding analysis : N–H⋯O interactions (e.g., N3–H14⋯O1 in ) stabilize dimeric structures, confirmed via distance (2.8–3.0 Å) and angle (150–170°) metrics .
- Planarity assessment : Fused imidazo-pyridine rings typically show deviations <0.02 Å from mean planes, confirming aromaticity .
- Space group validation : Non-centrosymmetric groups (e.g., P2₁) are resolved using SHELXPRO to avoid twinning artifacts .
Advanced Research Questions
Q. How can computational methods (DFT, QSAR) predict the bioactivity of 3-ethyl-imidazo[4,5-b]pyridin-2-one derivatives?
Methodological Answer:
- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/withdrawing effects of substituents. For example, electron-withdrawing groups (e.g., -NO₂ at C5) enhance electrophilicity, correlating with kinase inhibition .
- QSAR models : Use descriptors like LogP, polar surface area, and Hammett constants to build predictive models. A study on thiazolo[4,5-b]pyridines achieved R² >0.85 by linking C6-phenylazo substituents to 3-fold increased antitumor activity . Validation : Cross-validate with experimental IC₅₀ values (e.g., Akt inhibitors in showed <10 nM potency).
Q. What strategies resolve contradictions in reported biological activities of imidazo[4,5-b]pyridin-2-one derivatives?
Methodological Answer: Discrepancies often arise from assay conditions or substituent positioning. Systematic approaches include:
- SAR studies : Compare substituent effects across consistent assays. For example, 3-ethyl groups enhance PKCθ inhibition (Ki = 12 nM) but reduce TNF-α suppression versus bulkier benzyl substituents .
- Orthogonal assays : Validate kinase inhibition (e.g., p38 MAPK) using both enzymatic (radioactive ATP) and cell-based (TNF-α ELISA) assays .
- Crystallographic evidence : Resolve binding modes (e.g., 3-ethyl derivatives occupy hydrophobic pockets in Akt1, per ).
Q. How is structure-based drug design applied to optimize 3-ethyl derivatives as ATP-competitive kinase inhibitors?
Methodological Answer:
- Cocrystal analysis : The unphosphorylated Akt1 structure (PDB: 4EKL) reveals that 3-ethyl groups displace water molecules in the hinge region, improving hydrophobic contacts .
- Scaffold hopping : Replace imidazo[4,5-b]pyridin-2-one with thiazolo[4,5-b]pyridin-2-one to enhance metabolic stability while retaining potency (e.g., t₁/₂ increased from 2.1 to 4.7 hours) .
- Macrocyclization : Introduce ethylene linkers to restrict rotatable bonds, improving selectivity for PKCθ over PKCα (100-fold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
